

# Spectroscopic analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-(2-Aminophenyl)thiazol-4-yl)methanol

**Cat. No.:** B3029428

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An In-depth Technical Guide to the Spectroscopic Analysis of **(2-(2-Aminophenyl)thiazol-4-yl)methanol**

## Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The molecule at the center of this guide, **(2-(2-Aminophenyl)thiazol-4-yl)methanol**, represents a scaffold of significant interest. It combines an aminophenyl moiety with a thiazole core, a heterocyclic system renowned for its prevalence in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The therapeutic promise of any such molecule is inextricably linked to the precise arrangement of its atoms. Therefore, a multi-faceted spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the molecule through the lens of four critical analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative is guided by the principle of causality—explaining not just what to do, but why specific experimental choices are made and how the resulting data coalesce into a definitive structural portrait. Each protocol

is designed as a self-validating system, ensuring that the insights from one technique corroborate and enrich the others, culminating in a characterization of the highest confidence.

## The Subject Molecule: (2-(2-Aminophenyl)thiazol-4-yl)methanol

Before delving into the analytical methodologies, it is essential to understand the subject's fundamental properties. The molecule's structure is a confluence of a reactive aminophenyl group, a versatile thiazole ring, and a primary alcohol, features that suggest potential for further chemical modification and diverse biological interactions.

### Molecular Properties

Property	Value	Source
Chemical Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS	<a href="#">[5]</a>
Molecular Weight	206.26 g/mol	<a href="#">[5]</a>
CAS Number	658076-79-0	<a href="#">[5]</a>
Appearance	Typically a solid powder	N/A
SMILES	C1=CC=C(C(=C1)C2=NC(=CS2)CO)N	<a href="#">[5]</a>

### Annotated Molecular Structure

The following diagram illustrates the molecular structure with a numbering system that will be used for spectral assignments, particularly in the NMR section.

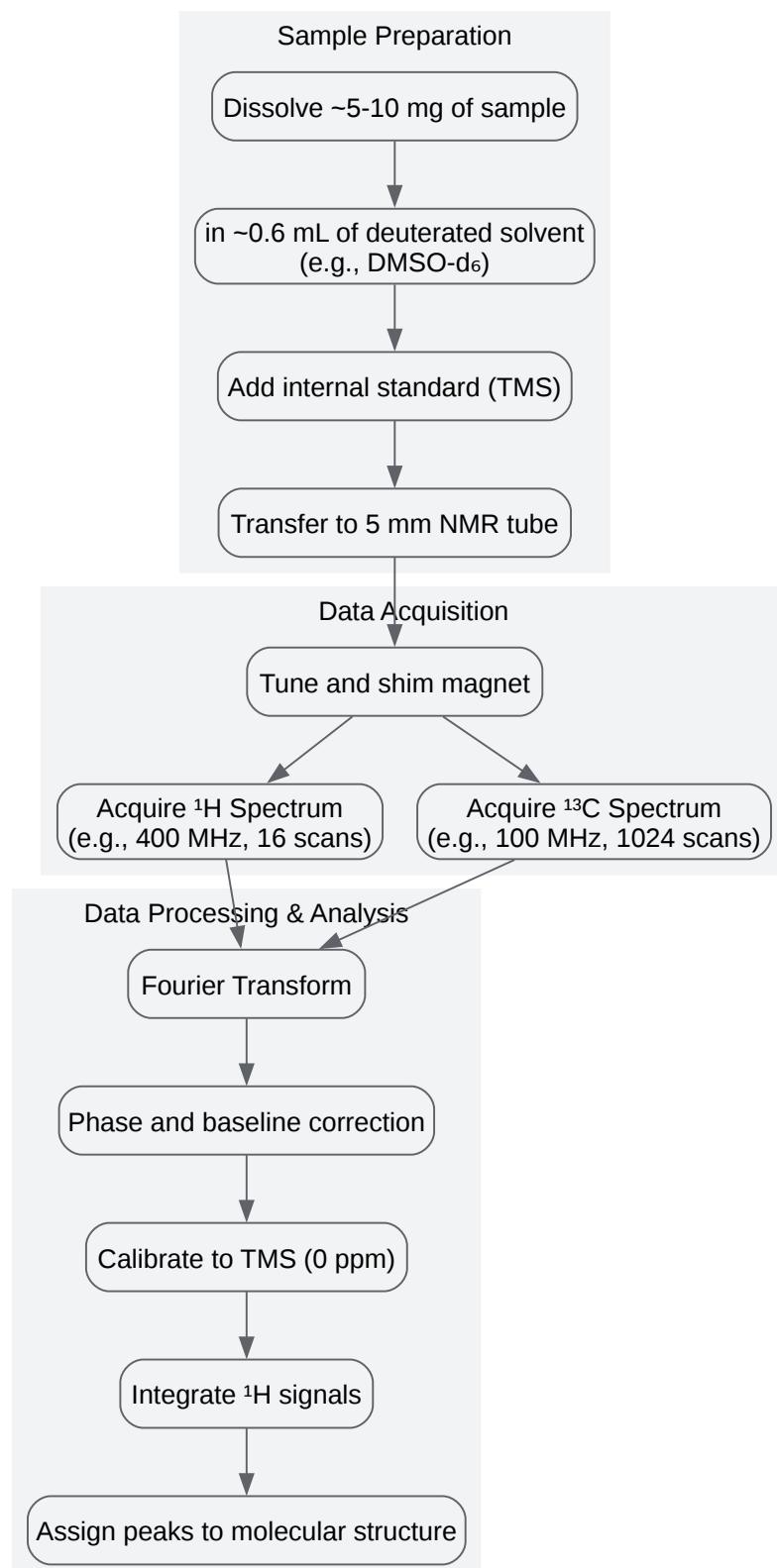
Caption: Annotated structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

**Expertise & Experience:** NMR spectroscopy is the cornerstone of organic structure elucidation. It provides an unparalleled, atom-by-atom view of the molecular framework. <sup>1</sup>H NMR maps the proton environment, revealing neighboring relationships through spin-spin coupling, while <sup>13</sup>C

NMR details the carbon backbone. For a molecule like ours, with distinct aromatic and aliphatic regions, NMR is indispensable for confirming the precise connectivity of the aminophenyl and thiazole-methanol fragments.

## Experimental Workflow for NMR Analysis

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Caption: Standard workflow for NMR spectroscopic analysis.

## Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-(2-Aminophenyl)thiazol-4-yl)methanol** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is an excellent choice as it readily dissolves the compound and its residual solvent peak does not obscure key signals. The exchangeable amine (-NH<sub>2</sub>) and hydroxyl (-OH) protons are also clearly visible in this solvent.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta$  = 0.00 ppm).
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum on the same instrument (operating at 100 MHz for <sup>13</sup>C). Due to the low natural abundance of the <sup>13</sup>C isotope, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

Trustworthiness: The following assignments are based on established chemical shift principles and data from analogous structures, such as 2-aminobenzyl alcohol and substituted thiazoles. [1][6][7] The use of DMSO-d<sub>6</sub> as a solvent is critical for observing the labile N-H and O-H protons.

<sup>1</sup> H NMR Assignment	Predicted δ (ppm)	Multiplicity	Integration	Notes
H5 (Thiazole)	~7.30	Singlet (s)	1H	The lone proton on the thiazole ring.
H3', H5' (Phenyl)	~6.60 - 6.80	Multiplet (m)	2H	Protons ortho and para to the amino group, shifted upfield.
H4', H6' (Phenyl)	~7.00 - 7.20	Multiplet (m)	2H	Protons meta to the amino group.
-NH <sub>2</sub> (Amine)	~5.00	Broad s	2H	Chemical shift is concentration-dependent. <a href="#">[6]</a>
-OH (Alcohol)	~5.10	Triplet (t)	1H	Coupling to adjacent -CH <sub>2</sub> protons.
-CH <sub>2</sub> - (Methylene)	~4.50	Doublet (d)	2H	Coupling to the adjacent -OH proton. <a href="#">[6]</a>

<sup>13</sup> C NMR Assignment	Predicted δ (ppm)	Notes
C2 (Thiazole)	~165-170	Carbon between two heteroatoms (N, S), significantly deshielded. <a href="#">[1]</a>
C4 (Thiazole)	~145-150	Substituted carbon of the thiazole C=C bond.
C2' (Phenyl)	~148	Aromatic carbon bearing the amino group.
C1' (Phenyl)	~120-125	Carbon attached to the thiazole ring.
C4', C6' (Phenyl)	~128-130	Aromatic CH carbons.
C3', C5' (Phenyl)	~115-118	Aromatic CH carbons shielded by the amino group.
C5 (Thiazole)	~112-115	Unsubstituted carbon of the thiazole C=C bond.
C7 (-CH <sub>2</sub> OH)	~60-62	Aliphatic carbon attached to an oxygen atom. <a href="#">[6]</a>

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

**Expertise & Experience:** FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, FT-IR is crucial for confirming the presence of the key N-H (amine), O-H (alcohol), C=N (thiazole), and aromatic C=C bonds.

## Protocol for FT-IR Spectroscopy

A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrumental noise.
- Sample Application: Place a small amount of the solid **(2-(2-Aminophenyl)thiazol-4-yl)methanol** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm<sup>-1</sup> range.

## Predicted FT-IR Absorption Bands

Trustworthiness: The predicted frequencies are based on well-established correlation charts and literature values for similar thiazole and aminophenyl compounds.<sup>[8][9][10]</sup> The simultaneous presence of both a broad O-H and two sharp N-H stretches is a key diagnostic feature.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Alcohol)	3400 - 3200	Strong, Broad	Characteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch (Amine)	3450 - 3300	Medium, two sharp bands	Asymmetric and symmetric stretching of the primary amine.
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Stretching of sp <sup>2</sup> C-H bonds in the phenyl and thiazole rings.
C=N / C=C Stretch	1620 - 1550	Strong to Medium	Overlapping absorptions from the thiazole and phenyl rings. <a href="#">[1]</a>
N-H Bend (Amine)	1650 - 1580	Medium	Scissoring vibration of the -NH <sub>2</sub> group.
C-O Stretch (Alcohol)	1150 - 1050	Strong	Characteristic of a primary alcohol.

## Mass Spectrometry (MS): The Molecular Weight Gatekeeper

**Expertise & Experience:** Mass spectrometry is the definitive technique for determining a molecule's molecular weight. It provides the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with extreme accuracy, serving as a final confirmation of the elemental composition.

## Protocol for Electrospray Ionization (ESI) MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Ionization: Use positive ion mode, as the amine and thiazole nitrogen atoms are readily protonated.
- Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

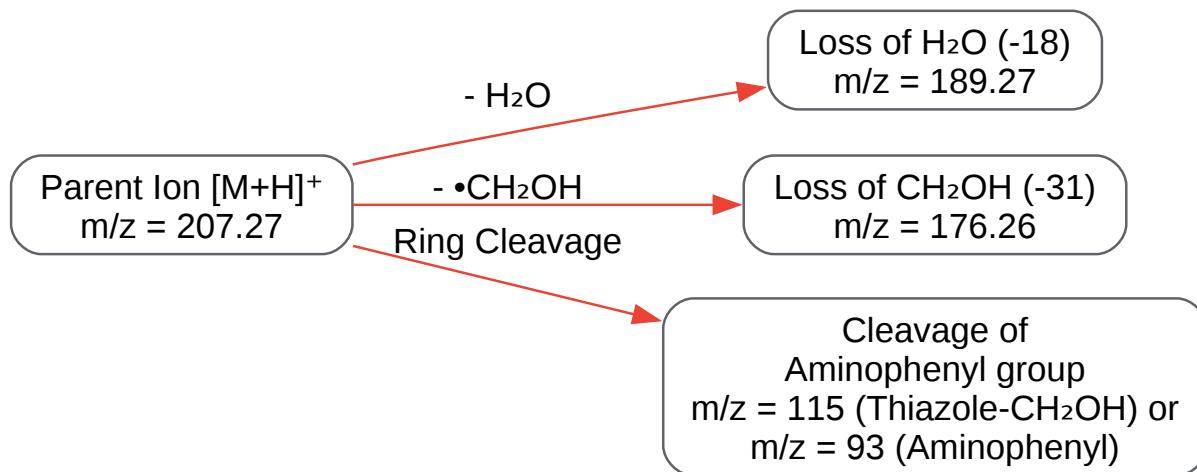
## Predicted Mass Spectrum Data

Trustworthiness: The primary goal is to observe the protonated molecular ion  $[\text{M}+\text{H}]^+$ . The predicted m/z value is calculated directly from the molecular formula  $\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}$ .<sup>[5]</sup>

- Molecular Weight: 206.26
- Expected  $[\text{M}+\text{H}]^+$  Ion: m/z 207.27

## Plausible Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" that can further validate the structure. The bonds adjacent to the heteroatoms and functional groups are often the most likely to cleave.



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- To cite this document: BenchChem. [Spectroscopic analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029428#spectroscopic-analysis-of-2-2-aminophenyl-thiazol-4-yl-methanol>

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